2-Methyl-2-(2-methylphenoxy)propanoic acid
Overview
Description
“2-Methyl-2-(2-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2-methylpropanoic acid .
Synthesis Analysis
The synthesis of “2-Methyl-2-(2-methylphenoxy)propanoic acid” can be accomplished from p-Cresol and Acetone . In the laboratory, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(2-methylphenoxy)propanoic acid” can be represented by the InChI code: 1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13)
. The molecular weight of this compound is 194.23 .
Scientific Research Applications
Herbicide Analysis in Water Samples
A study by Nuhu et al. (2012) discusses a method for determining phenoxy herbicides, including 2-methyl-2-(2-methylphenoxy)propanoic acid, in water samples. This technique involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, proving effective in detecting these herbicides at low concentrations in real samples like seawater and tap water (Nuhu et al., 2012).
Anti-Inflammatory Properties
Ren et al. (2021) isolated new phenolic compounds, including derivatives of 2-methyl-2-(2-methylphenoxy)propanoic acid, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
Microbial and Molecular Docking Studies
A 2016 study by Nirmalan et al. explored the synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives. They assessed the biological activities of these compounds against various microbial pathogens, showing effectiveness in molecular docking studies (Nirmalan et al., 2016).
Synthesis Methodology
Zhang Dan-shen (2009) described a synthesis method for 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid. The process involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).
Herbicide Selectivity in Plants
Shimabukuro et al. (1978) investigated the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a related compound, on different plant species. They found it to be a selective herbicide, affecting wild oat while having minimal impact on wheat, suggesting a role in agriculture (Shimabukuro et al., 1978).
Safety And Hazards
“2-Methyl-2-(2-methylphenoxy)propanoic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and causes serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-methyl-2-(2-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYMJPNQPCWPAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201705 | |
Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2-methylphenoxy)propanoic acid | |
CAS RN |
53498-62-7 | |
Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 2-methyl-2-(o-tolyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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